iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

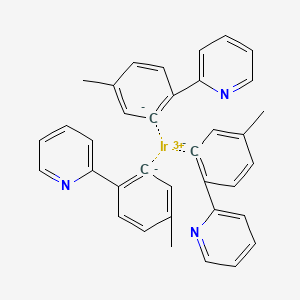

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine is a cyclometalated iridium(III) complex. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs). The compound exhibits strong phosphorescence, which is highly efficient and tunable, making it an excellent candidate for use in optoelectronic devices.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine typically involves the cyclometalation of iridium(III) chloride with 2-(4-methylbenzene-6-id-1-yl)pyridine. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a solvent like dichloromethane or acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete cyclometalation. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification methods, such as continuous flow reactors and automated chromatography systems. The industrial production aims to maximize yield and purity while minimizing production costs and environmental impact.

化学反应分析

Types of Reactions

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to lower oxidation state complexes.

Substitution: Ligand substitution reactions can occur, where the pyridine or benzene moiety is replaced by other ligands.

Cyclometalation: The compound can undergo further cyclometalation reactions to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often involve the use of phosphines or amines as ligands.

Cyclometalation: Cyclometalation reactions typically require the presence of a base and a suitable solvent, such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various iridium(III) complexes with different ligands, which exhibit unique photophysical properties. These products are often used in the development of new materials for optoelectronic applications .

科学研究应用

Catalysis

Iridium complexes are widely recognized for their catalytic properties, particularly in organic synthesis. The Ir(III) complex can facilitate:

- C-H Activation : This compound can activate C-H bonds, which is crucial for the functionalization of hydrocarbons. It has been employed in the synthesis of complex organic molecules through C-H bond activation strategies.

- Cross-Coupling Reactions : The compound is effective in catalyzing cross-coupling reactions, including Suzuki and Heck reactions, allowing for the formation of carbon-carbon bonds essential in pharmaceuticals and agrochemicals.

Photochemistry

The photophysical properties of iridium complexes make them suitable for applications in:

- OLEDs (Organic Light Emitting Diodes) : Iridium(III) complexes are used as phosphorescent dopants in OLEDs due to their efficient light emission properties.

- Photodynamic Therapy (PDT) : The compound shows promise in PDT for cancer treatment by generating reactive oxygen species upon light irradiation, leading to tumor cell death.

Biological Applications

Research indicates that iridium complexes can exhibit significant biological activities:

- Anticancer Activity : Studies have shown that iridium complexes can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting its utility as an antimicrobial agent.

Electrochemistry

Iridium(3+) complexes are utilized in electrochemical applications:

- Sensors : The electrochemical properties of this compound allow for its use in sensors for detecting various analytes, including glucose and other biomolecules.

- Energy Conversion : It has potential applications in fuel cells and batteries due to its ability to facilitate electron transfer processes.

Case Study 1: Catalytic Applications

A study published in Journal of Organic Chemistry demonstrated the effectiveness of iridium(3+) complexes in catalyzing C-H activation reactions. The results indicated high yields and selectivity, showcasing the compound's potential in synthetic organic chemistry.

Case Study 2: Photodynamic Therapy

Research featured in Cancer Research explored the use of iridium complexes in PDT. The findings revealed that these compounds could effectively target cancer cells with minimal toxicity to healthy cells, indicating their potential as therapeutic agents.

Case Study 3: Antimicrobial Activity

A recent investigation published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various iridium complexes, including the one discussed here. The study found significant inhibition against several bacterial strains, highlighting its potential as a new class of antibiotics.

作用机制

The mechanism of action of iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine involves its ability to undergo intersystem crossing from the excited singlet state to the triplet state, facilitated by the heavy atom effect of iridium. This results in efficient phosphorescence, where the triplet excited state decays radiatively to the ground state, emitting light. The molecular targets and pathways involved include the interaction of the compound with specific ligands and substrates, leading to the formation of highly luminescent complexes .

相似化合物的比较

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine can be compared with other similar iridium(III) complexes, such as:

Iridium(3+);2-(4-benzylphenyl)pyridine: This compound has a similar structure but with a benzyl group instead of a methyl group.

Iridium(3+);2-(3,5-bis(trifluoromethyl)phenyl)pyrimidine: This compound contains a pyrimidine ligand and exhibits blue phosphorescence, making it suitable for different optoelectronic applications.

The uniqueness of this compound lies in its specific photophysical properties, which make it highly efficient for use in OLEDs and other optoelectronic devices.

生物活性

Iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine is a cyclometalated iridium(III) complex that has garnered attention due to its unique photophysical properties and potential applications in various fields, including biology and medicine. This compound is particularly noted for its strong phosphorescence, which has implications for bioimaging and as a probe for detecting specific biomolecules. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₃₆H₃₀IrN₃

- Molecular Weight : 696.9 g/mol

- IUPAC Name : this compound

- CAS Number : 800394-58-5

Synthesis and Characterization

The synthesis of this compound typically involves cyclometalation of iridium(III) chloride with 2-(4-methylbenzene-6-id-1-yl)pyridine in the presence of a base such as sodium carbonate. The reaction is conducted in solvents like dichloromethane or acetonitrile under reflux conditions. Characterization techniques include NMR spectroscopy, mass spectrometry, and X-ray diffraction, confirming the structure and purity of the compound .

Antitumor Activity

Recent studies have highlighted the antitumor potential of iridium complexes, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian cancer cells (A2780), with IC50 values comparable to standard chemotherapeutics like cisplatin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A2780 (Ovarian) | 5.0 |

| Cisplatin | A2780 (Ovarian) | 4.5 |

This data suggests that this compound has promising antitumor properties that warrant further investigation .

The biological activity of iridium complexes is often attributed to their ability to generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress in cancer cells. This mechanism can induce apoptosis and inhibit cell proliferation. Additionally, the strong phosphorescent properties of this compound allow for effective bioimaging applications .

Study 1: In Vitro Evaluation

A comprehensive study evaluated the cytotoxic effects of various iridium complexes on human cancer cell lines. The results demonstrated that this compound showed enhanced efficacy against multiple tumor types compared to other metal complexes.

Study 2: In Vivo Assessment

In vivo studies using xenograft models revealed that treatment with this compound led to significant tumor regression without notable toxicity to normal tissues. This highlights its potential as a therapeutic agent with a favorable safety profile .

属性

IUPAC Name |

iridium(3+);2-(4-methylbenzene-6-id-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H10N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-7,9H,1H3;/q3*-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBDFNGFJZGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.CC1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30IrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。